molecular formula C10H18N2O3 B2465922 tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate CAS No. 2094008-78-1

tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate

Cat. No. B2465922
CAS RN: 2094008-78-1
M. Wt: 214.265
InChI Key: CSDMPDKITXDRDO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate” likely belongs to the class of organic compounds known as tertiary alcohols . These are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom .


Chemical Reactions Analysis

The tert-butyl group in the compound can influence the reactivity pattern . The crowded tert-butyl group is known for its unique reactivity pattern, which is often highlighted in various chemical transformations .

Scientific Research Applications

Prodrug for Methyldopa

tert-Butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate derivatives have been explored as prodrugs for methyldopa, an antihypertensive agent. Studies have shown that certain esters of 3-hydroxy-alpha-methyltyrosine (methyldopa) were prepared and evaluated for their efficacy. The esters were found to convert cleanly to methyldopa at a specific pH, indicating their potential as viable prodrugs for latentiation of methyldopa (Saari et al., 1984).

Anticonvulsant Activity

Compounds related to this compound have been synthesized and their anticonvulsant properties have been evaluated. Some derivatives showed promising results in maximal electroshock (MES) and subcutaneous pentylenetetrazole-induced seizures, indicating potential antiepileptic activity (Marona et al., 1998).

Antagonist at 5-HT1A Receptors

Certain phenylpiperazine derivatives, including compounds related to this compound, have been identified as selective antagonists at both somatodendritic and postsynaptic 5-HT1A receptors. These compounds exhibit high selectivity and potency, indicating their potential use in treating conditions associated with 5-HT1A receptors (Fletcher et al., 1993).

Cancer-protective Enzyme Induction

Derivatives of this compound have been studied for their ability to induce cancer-protective enzymes in various tissues. The tissue-specific induction patterns indicate potential therapeutic applications in cancer prevention and treatment by manipulating the structural modification of the compound to target specific tissues and enzymes (De Long et al., 1985).

Antioxidant Properties and Carcinogenic Inhibition

Compounds structurally related to this compound have shown antioxidant properties and the ability to inhibit carcinogenic processes. Studies have demonstrated that certain derivatives can markedly inhibit hepatic tumorigenesis, suggesting their use in inhibiting neoplasia and scavenging active oxygen (Rao et al., 1984).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, precautions should be taken to avoid ingestion, inhalation, and contact with skin or eyes .

properties

IUPAC Name

tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7-5-12(6-8(13)11-7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDMPDKITXDRDO-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(=O)N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC(=O)N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)CN(CC(C)NC(=O)OCc1ccccc1)C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-[[2-[[(benzyloxy)carbonyl]amino]propyl](tert-butoxycarbonyl)amino]acetate (2.3 g) and 10% Pd/C (0.23 g) in methanol (46 ml) was stirred at room temperature for 1 hour under a hydrogen atmosphere. The catalyst was filtered off and the filtrate was stirred at 50° C. for 1 hour, concentrated under reduced pressure to obtain the title compound (1.1 g) as a colorless non-crystalline powder.
Name
ethyl 2-[[2-[[(benzyloxy)carbonyl]amino]propyl](tert-butoxycarbonyl)amino]acetate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
0.23 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.